molecular formula C21H20O5S B2796317 4-(Benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate CAS No. 326885-12-5

4-(Benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate

Cat. No.: B2796317
CAS No.: 326885-12-5
M. Wt: 384.45
InChI Key: WVOVWPNLZHCKAO-UHFFFAOYSA-N
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Description

4-(Benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate is a chemical building block developed for research applications. As an aryl sulfonate ester, this compound is of significant interest in medicinal chemistry for the synthesis of more complex molecules. Its structure, which features a benzyloxy-phenyl group, is a recognized pharmacophore in drug discovery. Research on analogous compounds, particularly those containing the 4-(benzyloxy)phenyl moiety, has demonstrated potential in the development of therapies for neurodegenerative diseases. For instance, similar molecular frameworks have been investigated as potent and selective MAO-B inhibitors for Parkinson's disease research, showcasing the value of this chemical class in neuroscience . Furthermore, the benzenesulfonate group is a versatile functional handle in organic synthesis, often used to introduce other key groups in a molecule. Researchers can utilize this compound as a key intermediate to create novel hybrids for evaluating biological activity. This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use. Researchers are encouraged to consult the relevant safety data sheets and conduct their own analyses to verify the compound's properties and suitability for their specific experimental needs.

Properties

IUPAC Name

(4-phenylmethoxyphenyl) 2-methoxy-5-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5S/c1-16-8-13-20(24-2)21(14-16)27(22,23)26-19-11-9-18(10-12-19)25-15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOVWPNLZHCKAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anti-inflammatory and Antibacterial Properties

Research indicates that compounds similar to 4-(benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate exhibit significant anti-inflammatory and antibacterial activities. These properties are attributed to the phenolic structure and substituents that can interact with various biological targets. For instance, studies have shown that such compounds can inhibit specific enzymes involved in inflammatory pathways, making them potential candidates for drug development aimed at treating inflammatory diseases and infections .

Pharmaceutical Development

Due to its biological activity, this compound may serve as a lead structure for developing new pharmaceuticals. Its ability to modulate enzyme activity suggests potential applications in creating drugs targeting diseases related to inflammation and microbial resistance .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits enzymes involved in inflammatory pathways
AntibacterialEffective against various bacterial strains
Enzyme modulationAlters activity of specific enzymes

Building Block for Complex Molecules

4-(Benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate can be utilized as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the construction of more complex molecules. This makes it valuable in the synthesis of pharmaceuticals and other bioactive compounds .

Protecting Group in Synthesis

The compound can also function as a protecting group in the synthesis of amino acids and peptides. Its introduction can enhance yields in subsequent reactions, particularly when dealing with sensitive substrates .

Table 2: Comparison of Similar Compounds

Compound NameStructure FeaturesApplication Area
4-Methoxyphenyl 4-methylbenzenesulfonateLacks benzyloxy group; simpler structureOrganic synthesis
Benzyl (1S,2R)-1-carbamoyl-2-hydroxypropylcarbamateContains carbamate functionalityMedicinal chemistry
N-(4-((3-Fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)Contains fluorine substituentDrug development

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of compounds related to 4-(benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate:

  • Case Study 1 : A study demonstrated that derivatives of this compound inhibited key inflammatory pathways in vitro, suggesting their potential use as anti-inflammatory agents .
  • Case Study 2 : Another research focused on the antibacterial properties of structurally similar compounds, showing effectiveness against resistant bacterial strains, which could inform future drug design .

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can facilitate binding to hydrophobic pockets, while the sulfonate group can participate in ionic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Sulfonate Group Variations

  • Ester vs. Acid/Salt: The target compound’s sulfonate ester group contrasts with the sulfonic acid (Benzophenone-4 ) and sodium sulfonate salt ( ). Esters generally exhibit lower water solubility but higher lipophilicity, making them suitable for prodrug strategies. In contrast, sulfonic acids and salts are more polar, favoring applications in aqueous formulations (e.g., sunscreens or injectables).

Benzyloxy Group Comparisons

  • The benzyloxy group in the target compound and 2-(4-(benzyloxy)-5-hydroxyphenyl) benzothiazole derivatives ( ) serves as a protective moiety for phenolic hydroxyl groups. However, benzothiazole derivatives often prioritize bioactivity (e.g., antitumor properties), whereas sulfonate esters may focus on stability or metabolic release.

Physicochemical and Functional Differences

Solubility and Stability

  • Hydrolytic Stability : Sulfonate esters (target compound and ) are prone to hydrolysis under acidic or basic conditions, unlike sulfonic acids/salts (), which are stable in aqueous media.
  • Thermal Properties : Compounds with rigid cores (e.g., benzothiazole in or azo groups in ) may exhibit higher thermal stability compared to the flexible benzyloxy-sulfonate ester.

Biological Activity

4-(Benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate is a compound of interest due to its potential biological activities. Research has indicated that derivatives of this compound may exhibit significant pharmacological effects, particularly in cancer treatment and neuroprotection. This article reviews the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 4-(Benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate is C16H18O4SC_{16}H_{18}O_4S, with a molecular weight of approximately 306.38 g/mol. The structure features a sulfonate group that is crucial for its biological activity, influencing its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of 4-(Benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate exhibit notable anticancer properties. For instance, compounds synthesized from this structure were tested against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells.

  • In vitro Cytotoxicity : The synthesized compounds showed selective cytotoxicity against MCF-7 cells, with IC50 values ranging from 2.13 to 4.10 µM, comparable to established chemotherapeutics like Combretastatin A-4 (CA-4) .
  • Mechanism of Action : These compounds were found to inhibit tubulin polymerization, effectively disrupting microtubule dynamics essential for cancer cell division .

Neuroprotective Effects

Another area of research focuses on the neuroprotective potential of related compounds. For example, derivatives designed based on the benzyloxy structure have been evaluated for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease.

  • MAO-B Inhibition : One derivative exhibited an IC50 value of 0.062 µM against MAO-B, demonstrating potent inhibitory activity that surpasses some known inhibitors . This suggests that modifications to the benzyloxy framework can enhance neuroprotective properties.
  • Antioxidant Activity : The same compound also displayed significant antioxidant properties, which are beneficial in reducing oxidative stress associated with neurodegeneration .

Study on Anticancer Activity

A study detailed the synthesis and evaluation of several analogs derived from 4-(Benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate. The findings indicated that specific modifications could lead to enhanced cytotoxic effects against cancer cell lines:

CompoundIC50 (µM)Cancer Cell Line
5o2.13 ± 0.80MCF-7
5p3.45 ± 1.28MCF-7
CA-44.12–5.23MCF-7

This table illustrates the comparative effectiveness of synthesized compounds against a standard treatment .

Study on Neuroprotection

In another investigation focused on neuroprotection, a series of benzothiazole derivatives based on the benzyloxy structure were synthesized and tested for their MAO-B inhibitory activity:

CompoundIC50 (µM)MAO-B Inhibition Type
3h0.062Competitive
Rasagiline0.0953Irreversible

These results indicate that the benzyloxy derivatives not only inhibit MAO-B effectively but do so through a competitive mechanism, suggesting potential for therapeutic development in treating Parkinson's disease .

Q & A

Q. What synthetic methodologies are recommended for the preparation of 4-(Benzyloxy)phenyl 2-methoxy-5-methylbenzenesulfonate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sulfonation and coupling reactions. A three-step approach is often employed:

Sulfonation of the 2-methoxy-5-methylbenzenesulfonyl chloride precursor under controlled acidic conditions (e.g., H₂SO₄ catalysis at 0–5°C).

Esterification with 4-(benzyloxy)phenol via nucleophilic substitution, using a base like pyridine or triethylamine to deprotonate the phenolic oxygen .

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Optimization Parameters:

  • Catalyst: Use of DMAP (4-dimethylaminopyridine) can enhance coupling efficiency.
  • Solvent: Anhydrous dichloromethane or THF minimizes side reactions.
  • Temperature: Maintain ≤40°C during esterification to prevent decomposition.

Q. Table 1: Representative Reaction Conditions

StepReagent/ConditionsYield (%)Purity (HPLC)
1H₂SO₄, 0°C, 2h8592%
2Et₃N, DCM, 25°C, 12h7895%

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy protons at δ 5.0–5.2 ppm, sulfonate resonance at δ 7.8–8.2 ppm) .
    • 2D NMR (HSQC, HMBC) to resolve overlapping signals in aromatic regions.
  • Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]⁺: 428.12 g/mol).
  • HPLC-PDA: Assess purity (>98% for biological assays) using a C18 column (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., methoxy, benzyloxy) influence the compound's reactivity and biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to evaluate changes in sulfonate electrophilicity .
    • Compare bioactivity of analogs using in vitro assays (e.g., enzyme inhibition).
  • Computational Modeling:
    • Density Functional Theory (DFT) to calculate charge distribution and predict reactive sites.
    • Molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., cyclooxygenase-2) .

Key Finding:
The benzyloxy group enhances lipophilicity, improving membrane permeability in cellular assays, while the methoxy group stabilizes the sulfonate via resonance .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

Methodological Answer:

  • Comparative Assay Design:
    • Standardize testing protocols (e.g., MIC for antimicrobial activity vs. IC₅₀ for cytotoxicity).
    • Use isogenic cell lines to isolate target-specific effects.
  • Meta-Analysis:
    • Cross-reference data from public databases (ChEMBL, PubChem) to identify outliers.
    • Validate purity (>95%) and exclude batch-specific impurities via LC-MS .

Case Study:
A 2024 study found discrepancies in cytotoxicity (IC₅₀: 10 μM vs. 50 μM) traced to residual solvent (DMSO) in stock solutions. Rigorous lyophilization resolved the issue .

Q. What computational and experimental strategies are recommended for assessing the compound's ecological impact?

Methodological Answer:

  • In Silico Tools:
    • EPI Suite™ to predict biodegradability (BIOWIN model) and bioaccumulation (BCFBAF).
    • ECOSAR to estimate aquatic toxicity (e.g., LC₅₀ for Daphnia magna) .
  • In Vitro Assays:
    • Ames test for mutagenicity.
    • Microtox® assay for acute toxicity (EC₅₀ in Vibrio fischeri) .

Data Gap:
Limited experimental ecotoxicology data exist; prioritize in silico models followed by zebrafish embryo assays (OECD TG 236) .

Q. How can researchers leverage structural analogs to improve solubility without compromising activity?

Methodological Answer:

  • Derivatization Strategies:
    • Introduce polar groups (e.g., hydroxyl, carboxyl) at the benzyloxy para-position.
    • Evaluate logP changes via shake-flask method or HPLC-derived hydrophobicity indices .
  • Co-Crystallization:
    • Screen with cyclodextrins or surfactants (e.g., Tween-80) to enhance aqueous solubility .

Example:
A 2023 study replaced the benzyloxy group with a PEG-linked chain, achieving a 10-fold solubility increase (0.1 mg/mL → 1.2 mg/mL) while retaining 80% enzyme inhibition .

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